molecular formula C8H14N2O3 B1521542 4-(Carbamoylamino)cyclohexane-1-carboxylic acid CAS No. 1183094-41-8

4-(Carbamoylamino)cyclohexane-1-carboxylic acid

Cat. No.: B1521542
CAS No.: 1183094-41-8
M. Wt: 186.21 g/mol
InChI Key: DRGYUAHMQCQWQJ-UHFFFAOYSA-N
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Description

4-(Carbamoylamino)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is characterized by a cyclohexane ring substituted with a carbamoylamino group and a carboxylic acid group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . The process can be carried out in a one-pot manner, which is advantageous for industrial applications due to its efficiency and cost-effectiveness. The reaction conditions often include low hydrogen pressure, making it suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted cyclohexane derivatives.

Scientific Research Applications

4-(Carbamoylamino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Carbamoylamino)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-(carbamoylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h5-6H,1-4H2,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGYUAHMQCQWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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